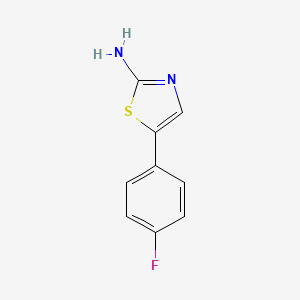

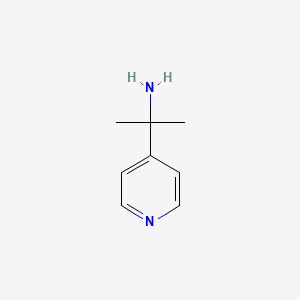

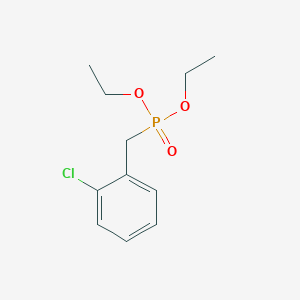

![molecular formula C11H14O2 B1338632 2-[(2,4-Dimethylphenoxy)methyl]oxirane CAS No. 20217-04-3](/img/structure/B1338632.png)

2-[(2,4-Dimethylphenoxy)methyl]oxirane

Descripción general

Descripción

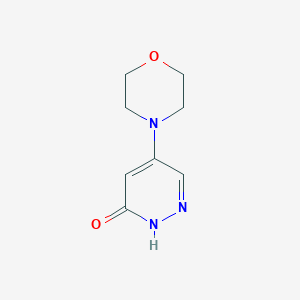

2-[(2,4-Dimethylphenoxy)methyl]oxirane, also known as DMPO, is an organic compound used in a variety of scientific research applications. DMPO is a non-toxic, colorless liquid that is easily synthesized and used in a variety of lab experiments. It is commonly used as a solvent and in the synthesis of other compounds. DMPO has also been used in a variety of biochemical and physiological studies, and has been found to have many advantages and limitations when used in lab experiments.

Aplicaciones Científicas De Investigación

Biopolymer Modification and Application

The chemical modification of xylan, a form of biopolymer, demonstrates the potential for creating ethers and esters with specific properties, including the use of oxirane compounds in the process. This approach has implications for developing new materials with tailored functionalities for various industrial applications. The synthesis of novel xylan esters and ethers suggests the broad applicability of oxirane derivatives in enhancing biopolymer properties for uses ranging from drug delivery to paper strengthening additives and antimicrobial agents (Petzold-Welcke et al., 2014).

Green Chemistry and Sustainable Solvents

The utilization of 2-methyloxolane (2-MeOx), related to oxirane compounds, highlights a shift towards sustainable solvent alternatives in the extraction of natural products. This environmentally friendly solvent is presented as a viable replacement for conventional petroleum-based solvents, emphasizing the importance of green chemistry in reducing environmental impact while maintaining or enhancing extraction efficiency and safety (Rapinel et al., 2020).

Environmental Remediation

The behavior of phenoxy herbicides, including those structurally related to oxirane compounds, in agricultural environments underlines the crucial role of microbial biodegradation in mitigating environmental pollution. The review of microorganisms' capacity to degrade herbicides like 2,4-D provides insight into potential strategies for employing biological means to address contaminant residues in the environment, highlighting the significance of understanding and harnessing microbial processes for environmental cleanup efforts (Magnoli et al., 2020).

Catalytic Synthesis and Polymer Chemistry

Polyoxymethylene dimethyl ethers (OMEs), which involve oxirane structures in their synthesis pathway, are emerging as clean alternative fuels with the potential for significant environmental benefits. The catalytic synthesis of OMEs from renewable resources, including vegetable oils, showcases the intersection of catalysis, polymer chemistry, and sustainable energy solutions. The development of efficient catalysts and processes for OME synthesis reflects the broader application of oxirane derivatives in producing environmentally friendly and economically viable fuels (Baranowski et al., 2017).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H317, H319, H332, H335, H341, H351 . Precautionary measures include P201, P202, P261, P264, P270, P271, P272, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-[(2,4-dimethylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-3-4-11(9(2)5-8)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVQIRLANZOASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504574 | |

| Record name | 2-[(2,4-Dimethylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20217-04-3 | |

| Record name | 2-[(2,4-Dimethylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

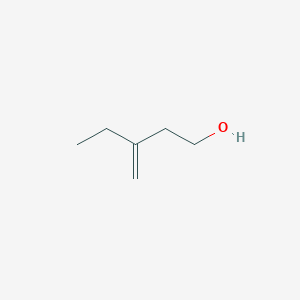

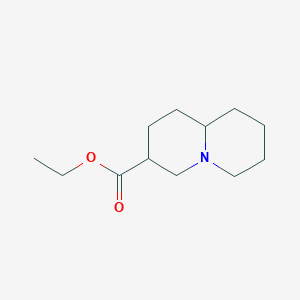

![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)